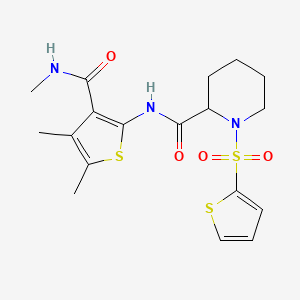

2-methoxy-N-(2-morpholinopyrimidin-5-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

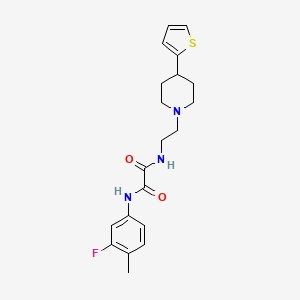

2-methoxy-N-(2-morpholinopyrimidin-5-yl)acetamide, also known as MPA, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. MPA is a potent inhibitor of several enzymes, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 (GSK3), which are involved in various cellular processes such as cell cycle regulation, apoptosis, and glycogen synthesis.

Applications De Recherche Scientifique

Biotherapeutic Potential in Cancer Treatment

Colchicine derivatives, including those with substituted functional groups such as methoxy and acetamide, have been explored for their antitumor activities. These derivatives are synthesized via chemical and microbial routes and exhibit modified bioactivities with reduced toxicity compared to colchicine. The microbial biotransformation process for producing these derivatives is particularly noted for being regio-specific, cost-effective, safe, and eco-friendly. The significant interest in this route for mass production of colchicine derivatives underscores their potential as potent antitumor molecules (Dubey et al., 2017).

Role in Horticultural Crops Against Environmental Stresses

Melatonin, structurally similar to 2-methoxy-N-(2-morpholinopyrimidin-5-yl)acetamide, serves as a multifunctional signaling molecule in plants. It enhances the tolerance of horticultural crops against various environmental stresses such as cold, heavy metals, and drought. This is achieved through scavenging of reactive oxygen and nitrogen species, enhancing antioxidant enzyme activity, and modulating defense gene expression. The findings suggest the potential utility of melatonin in improving the eco-friendly crop production and ensuring food safety by boosting plant resistance against biotic and abiotic stress (Bose & Howlader, 2020).

Propriétés

IUPAC Name |

2-methoxy-N-(2-morpholin-4-ylpyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O3/c1-17-8-10(16)14-9-6-12-11(13-7-9)15-2-4-18-5-3-15/h6-7H,2-5,8H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHICPCDETXXEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CN=C(N=C1)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2630673.png)

![6-Benzyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B2630677.png)

![2,6-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2630680.png)

![6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2630683.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B2630687.png)

![7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2630691.png)